molecular formula C15H22N4O2S B12220995 4-(5,6-Dimethylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine

4-(5,6-Dimethylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B12220995
M. Wt: 322.4 g/mol
InChI Key: AIBDKFGQEXDGFI-UHFFFAOYSA-N
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Description

4-(5,6-Dimethylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features both pyrimidine and morpholine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-Dimethylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor, such as 2,4-diamino-5,6-dimethylpyrimidine, the pyrimidine ring can be constructed through cyclization reactions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a morpholine moiety.

    Thiomorpholine Carbonylation: The thiomorpholine ring can be introduced through a reaction with a thiomorpholine derivative, followed by carbonylation to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(5,6-Dimethylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(5,6-Dimethylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-(5,6-Dimethylpyrimidin-4-yl)-2-(morpholine-4-carbonyl)morpholine: Lacks the thiomorpholine ring, which may affect its chemical properties and biological activity.

    4-(5,6-Dimethylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)piperidine: Contains a piperidine ring instead of a morpholine ring, which could influence its reactivity and applications.

Uniqueness

4-(5,6-Dimethylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine is unique due to the presence of both pyrimidine and morpholine rings, as well as the thiomorpholine carbonyl group. This combination of structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H22N4O2S

Molecular Weight

322.4 g/mol

IUPAC Name

[4-(5,6-dimethylpyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C15H22N4O2S/c1-11-12(2)16-10-17-14(11)19-3-6-21-13(9-19)15(20)18-4-7-22-8-5-18/h10,13H,3-9H2,1-2H3

InChI Key

AIBDKFGQEXDGFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1N2CCOC(C2)C(=O)N3CCSCC3)C

Origin of Product

United States

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